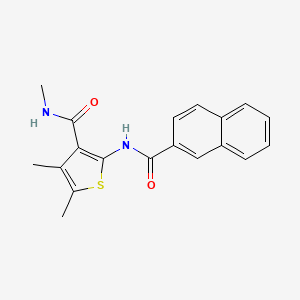

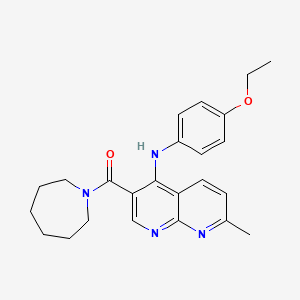

![molecular formula C13H17NO3S B2842692 S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate CAS No. 1380510-35-9](/img/structure/B2842692.png)

S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate” is a chemical compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

The chemical reactions involving “S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate” are not specified in the sources retrieved .Scientific Research Applications

Corrosion Inhibition

One study explores the effectiveness of Schiff bases, which are related to the chemical structure of interest, as corrosion inhibitors for carbon steel in hydrochloric acid. The study suggests that these compounds can significantly reduce corrosion, acting as mixed inhibitors by affecting both anodic and cathodic processes. This indicates potential applications in protecting metals from corrosion in acidic environments (Hegazy et al., 2012).

Catalytic Asymmetric Hydrogenation

Another application is in catalytic asymmetric hydrogenation, where certain chiral phosphine ligands related to the chemical structure of interest have been used to achieve high enantioselectivity. This process is crucial for producing N-acylamino acids, highlighting the compound's role in synthesizing chiral building blocks for pharmaceuticals (Imamoto et al., 1995).

Methoxycarbonylation of Alkynes

Research on the methoxycarbonylation of alkynes catalyzed by palladium complexes of certain ligands demonstrates the compound's relevance in organic synthesis. This process allows for the selective formation of unsaturated esters or diesters, showcasing the compound's utility in complex organic transformations (Magro et al., 2010).

Biocatalytic Asymmetric Conversion

A study on the asymmetric conversion of racemic alcohols by Candida parapsilosis SYB-1 using biocatalysis highlights another significant application. This method enables the production of optically active alcohols, which are valuable chiral building blocks in organic synthesis (Nie Yao, 2003).

Coordination Chemistry and Luminescence

Research into phenylmercury(II) complexes of β-oxodithioester ligands demonstrates the compound's application in coordination chemistry. These complexes exhibit unique coordination environments and luminescent properties, making them of interest for materials science and photophysical studies (Rajput et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

S-[2-(phenylmethoxycarbonylamino)propyl] ethanethioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-10(9-18-11(2)15)14-13(16)17-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCYGVVQXPNYDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S-[2-(Phenylmethoxycarbonylamino)propyl] ethanethioate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

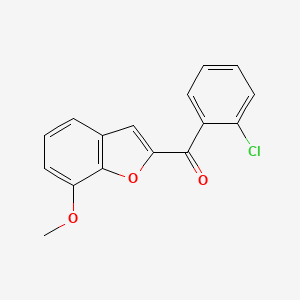

![4-(benzo[d][1,3]dioxol-5-yl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2842612.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2842616.png)

![4-[(Ethylsulfamoyl)methyl]benzoic acid](/img/structure/B2842617.png)

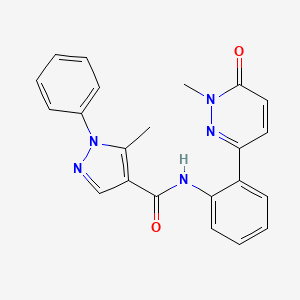

![4-(dimethylsulfamoyl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2842621.png)

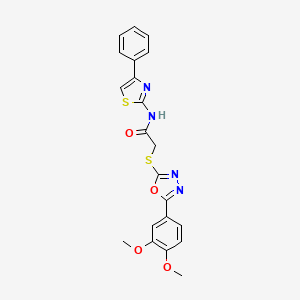

![N-(4-acetylphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/no-structure.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2842627.png)

![3-chloro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]propanamide](/img/structure/B2842629.png)